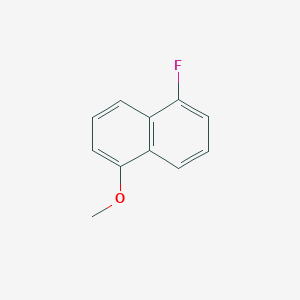

1-Fluoro-5-methoxynaphthalene

Descripción

Contextual Significance of Fluorinated Aromatic Compounds in Synthetic Chemistry

Strategically placing fluorine atoms can enhance several molecular properties:

Metabolic Stability : Fluorine can block sites on a molecule that are prone to metabolic oxidation, a common issue in drug discovery that can lead to low metabolic stability. bohrium.com

Binding Affinity : The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which in turn can influence how a molecule binds to target proteins. bohrium.commdpi.com In some cases, fluorine can increase binding affinity through favorable interactions within protein pockets. nih.govbohrium.com

Lipophilicity and Bioavailability : Fluorine substitution can increase a compound's lipophilicity, aiding its ability to permeate biological membranes and hydrophobic protein pockets. mdpi.com This modification is a critical tool for adjusting a drug's biodistribution and potency. mdpi.com

Radiolabeling : The isotope ¹⁸F is a positron emitter, making it invaluable for use as a radiotracer in Positron Emission Tomography (PET) imaging, a highly sensitive diagnostic technique. nih.govtandfonline.com

Naphthalene (B1677914) and its derivatives are bicyclic aromatic hydrocarbons that serve as fundamental building blocks in numerous applications. stratviewresearch.com These compounds are primarily derived from coal tar and petroleum. stratviewresearch.com The global market for naphthalene derivatives is substantial, driven by their wide-ranging use in various industries. researchnester.comcustommarketinsights.com

Key application areas for naphthalene derivatives include:

Construction : Sulfonated naphthalene formaldehyde (B43269) (SNF) condensates are widely used as superplasticizers in concrete to improve workability and strength. custommarketinsights.comfuturemarketinsights.com

Textiles and Dyes : They serve as intermediates in the synthesis of dyes and pigments. stratviewresearch.com

Agrochemicals : The insecticidal properties of some naphthalene derivatives make them useful in the agricultural sector. stratviewresearch.com

Pharmaceuticals : The naphthalene scaffold is present in many biologically active compounds. researchgate.net

Advanced Materials : Researchers have explored naphthalene derivatives for their potential in electronic applications, such as p-type semiconductors in organic electronics. tandfonline.com

Historical Development of Synthetic Approaches to Fluorinated Naphthalenes

The synthesis of fluorinated aromatic compounds, including fluorinated naphthalenes, has evolved significantly over the past century. Early methods were often harsh and limited in scope. In 1927, the Schiemann reaction was discovered, which involves the thermal decomposition of diazonium fluoroborates and remains a useful method for introducing fluorine into aromatic rings. nih.gov

Another foundational method is nucleophilic halogen exchange (Halex), where a chloro- or bromo-substituent on an activated aromatic ring is replaced by fluorine using a fluoride (B91410) salt like potassium fluoride (KF). nih.gov

The development of modern electrophilic fluorinating agents has revolutionized the field. In the 1980s, stable N-fluoro (N-F) reagents were developed, offering milder and more selective ways to introduce fluorine. nih.gov The reactivity of these N-F reagents, such as N-fluoropyridinium salts, can be fine-tuned by changing the substituents on the pyridine (B92270) ring. nih.gov These reagents are capable of fluorinating activated aromatic compounds like naphthalene under mild conditions. nih.govbeilstein-journals.org More advanced catalytic methods, including those using palladium (Pd) or indium (In) catalysts, have been developed for the synthesis of complex fluorinated polycyclic aromatic hydrocarbons. oup.com

Scope and Research Focus on 1-Fluoro-5-methoxynaphthalene in Contemporary Academic Literature

This compound is a specific isomer whose properties and applications are of interest in specialized areas of chemical research. While extensive studies on this exact compound are not widespread, its structure suggests its primary role as a specialized building block for creating more complex molecules. synchem.debldpharm.com

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 61735-55-5 |

| Molecular Formula | C₁₁H₉FO |

| Molecular Weight | 176.19 g/mol |

| Appearance | Not specified (typically solid or oil for similar compounds) |

| Purity | Commercially available up to 95% |

Data sourced from Synchem synchem.de

Research Applications and Findings

The direct research focus on this compound itself is limited in published literature. However, its utility can be inferred from studies on closely related compounds:

Synthetic Intermediate : The most prominent role for this compound is as a precursor in organic synthesis. For instance, a related compound, sodium 5-methoxynaphthalene-1-sulfonate, was used as a starting material to create a more complex allyl sulfonamide, demonstrating the utility of the 5-methoxynaphthalene core in building larger functional molecules. beilstein-journals.org

Fluorescent Probes : Fluorinated and methoxy-substituted naphthalenes are actively investigated for their fluorescent properties. Researchers have synthesized various naphthalene derivatives, including fluorinated ones, to act as fluorescent probes for detecting biologically important molecules like glutathione (B108866) (GSH). nih.govthno.org The specific substitution pattern of 1-fluoro-5-methoxy could potentially be exploited in the design of new probes with tailored photophysical properties.

Materials Science : The incorporation of fluorine into dinaphthothienothiophene (DNTT), a naphthalene-based organic semiconductor, has been shown to lower the energy levels of the frontier orbitals (HOMO and LUMO), a key parameter in designing electronic materials. d-nb.info This indicates that fluorinated naphthalenes like this compound could be valuable intermediates for creating novel organic semiconductors.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

61735-55-5 |

|---|---|

Fórmula molecular |

C11H9FO |

Peso molecular |

176.19 g/mol |

Nombre IUPAC |

1-fluoro-5-methoxynaphthalene |

InChI |

InChI=1S/C11H9FO/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7H,1H3 |

Clave InChI |

DCFMXBJYKIGVPB-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C=CC=C2F |

SMILES canónico |

COC1=CC=CC2=C1C=CC=C2F |

Origen del producto |

United States |

Synthetic Methodologies and Strategic Approaches for 1 Fluoro 5 Methoxynaphthalene

Direct Fluorination Techniques Applied to Methoxynaphthalene Precursors

Direct fluorination involves the introduction of a fluorine atom onto a methoxynaphthalene scaffold. This is typically achieved through electrophilic or nucleophilic substitution reactions. The choice of precursor, most commonly 1-methoxynaphthalene (B125815), and the reaction type are critical in determining the feasibility and regiochemical outcome of the synthesis.

Electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic carbon center on the aromatic ring. wikipedia.org The electron-donating nature of the methoxy (B1213986) group in 1-methoxynaphthalene activates the naphthalene (B1677914) ring system towards electrophilic attack. However, controlling the position of fluorination is a significant challenge.

Reagents containing a nitrogen-fluorine (N-F) bond are the most common sources for electrophilic fluorine due to their relative stability, safety, and effectiveness. wikipedia.org Among these, N-fluorosulfonimides are particularly effective. wikipedia.org N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are prominent examples of such reagents used in modern organic synthesis. mdpi.comresearchgate.net These compounds are stable solids that are easier to handle than elemental fluorine. mdpi.com The reaction mechanism is thought to proceed via a polar SEAr pathway, where the electron-rich naphthalene ring attacks the electrophilic fluorine atom. researchgate.net

The general protocol involves reacting the methoxynaphthalene substrate with the N-F reagent in a suitable solvent, such as acetonitrile. Studies on analogous activated naphthalene systems, like N,N-dimethylnaphthalen-1-amine, have shown that fluorination with NFSI or Selectfluor can lead to complex product mixtures, including biaryls and demethylated byproducts, alongside the desired fluoro-derivatives. researchgate.net

| Reagent Name | Abbreviation | Class |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | N-F Reagent |

| Selectfluor® | F-TEDA-BF4 | N-F Reagent |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | N-F Reagent |

Controlling regioselectivity is the principal challenge in the direct electrophilic fluorination of 1-methoxynaphthalene to produce the 1-fluoro-5-methoxy isomer. The methoxy group at the C1 position is a powerful ortho-, para-directing group. This electronic influence preferentially activates the C2, C4, and C7 positions for electrophilic attack. Fluorination is therefore expected to yield primarily 2-fluoro-1-methoxynaphthalene and 4-fluoro-1-methoxynaphthalene.

Achieving substitution at the C5 position is electronically and sterically disfavored. This position is meta to the activating methoxy group and subject to peri-strain from the substituent at C4a and the hydrogen at C4. Research on the electrophilic fluorination of the structurally similar N,N-dimethylnaphthalen-1-amine confirms this difficulty, as fluorination yields predominantly ortho (C2) and para (C4) isomers in low yields, with significant formation of tars and side products. researchgate.net Consequently, direct electrophilic fluorination is not considered a viable or efficient strategy for the targeted synthesis of 1-fluoro-5-methoxynaphthalene.

Nucleophilic fluorination offers a more regiochemically controlled alternative. This approach involves the displacement of a suitable leaving group on the naphthalene core by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF). rsc.org A classic and effective method for introducing fluorine into an aromatic ring with high regioselectivity is the Balz-Schiemann reaction. chemicalbook.com

This strategy would begin with a precursor such as 5-methoxy-1-naphthylamine. The amine is first converted to a diazonium salt using sodium nitrite in the presence of a strong acid. chemicalbook.com The resulting diazonium salt is then treated with an anion like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) to precipitate a stable diazonium salt. chemicalbook.com Gentle thermal or photochemical decomposition of this isolated salt liberates nitrogen gas and generates an aryl cation, which is subsequently trapped by the fluoride from the counterion to yield the desired this compound. This method ensures that the fluorine atom is introduced specifically at the C1 position, as dictated by the position of the amine group in the precursor.

Electrophilic Fluorination Protocols

De Novo Construction of the Naphthalene Core with Pre-installed Fluoro and Methoxy Moieties

An alternative to modifying an existing naphthalene ring is to construct it from simpler, acyclic, or monocyclic precursors that already contain the necessary fluorine and methoxy functionalities. This approach provides excellent control over the final substitution pattern.

Various synthetic methods exist for building naphthalene skeletons, many of which can be adapted for this specific target. thieme-connect.com These strategies often involve annulation (ring-forming) reactions where a second ring is fused onto a pre-existing benzene derivative.

A potential strategy involves the electrophilic cyclization of an appropriately substituted arene-containing propargylic alcohol. nih.gov For instance, a molecule containing a fluorobenzene ring could be elaborated with a side chain that, upon treatment with an electrophile (e.g., I₂, Br₂), undergoes a 6-endo-dig cyclization to form the second ring. nih.gov Research has shown that cyclization onto an aromatic ring that is deactivated by a fluorine atom can proceed smoothly to give the desired naphthalene product in excellent yield. nih.gov

Palladium-catalyzed annulation reactions are another powerful tool for constructing substituted naphthalenes. thieme-connect.comthieme-connect.de These methods can involve the coupling of components like aryl halides and alkynes. thieme-connect.comnih.gov A hypothetical route could involve the Pd-catalyzed [4+2] annulation of an o-halobenzene derivative (containing either the fluoro or methoxy group) with a suitable alkyne partner that would form the second ring, incorporating the other required substituent. The regioselectivity of such reactions is often high, providing a predictable pathway to the target molecule.

| Reaction Type | Key Precursors | General Principle | Reference |

|---|---|---|---|

| Electrophilic Cyclization | Arene-containing propargylic alcohols | 6-endo-dig cyclization onto the aromatic ring. | nih.gov |

| Palladium-Catalyzed Annulation | Aryl halides and alkynes | Transition-metal-catalyzed coupling and cyclization. | thieme-connect.comthieme-connect.denih.gov |

| [4+2] Cycloaddition | Dienes and dienophiles (e.g., arynes) | Formation of the second ring via a concerted or stepwise cycloaddition. | nih.gov |

Intermolecular and Intramolecular Cross-Coupling Methodologies for Aryl-Aryl Bond Formation

Cross-coupling reactions represent a powerful tool in the synthesis of functionalized aromatic compounds. While direct intermolecular or intramolecular cross-coupling reactions specifically yielding this compound are not extensively documented in dedicated studies, the principles of well-established methodologies such as Suzuki-Miyaura and Negishi coupling can be applied.

Intermolecular Cross-Coupling: A plausible intermolecular approach involves the palladium-catalyzed cross-coupling of a suitably substituted naphthalene precursor with a fluorinating or methoxylating agent. For instance, a Suzuki-Miyaura coupling could theoretically be employed by reacting a boronic acid or ester derivative of 5-methoxynaphthalene with a fluorinating agent, or conversely, a fluoronaphthalene boronic acid with a methoxy-containing coupling partner. The choice of catalyst, ligand, and reaction conditions would be crucial to ensure high yield and regioselectivity.

| Coupling Partners | Catalyst System (Example) | Potential Product |

| 5-Methoxynaphthalene-1-boronic acid + Electrophilic Fluorinating Agent | Pd(PPh₃)₄ / Base | This compound |

| 1-Fluoronaphthalene-5-boronic acid + Methoxylation Reagent | Pd(OAc)₂ / SPhos / Base | This compound |

Intramolecular Cross-Coupling: Intramolecular strategies for the synthesis of this compound would necessitate a precursor molecule containing both the methoxy group and a fluorine or a group that can be converted to a fluorine atom, positioned to facilitate ring closure to form the naphthalene system. One conceptual approach is the intramolecular cyclization of a suitably substituted benzene derivative. For example, a molecule containing a methoxy-substituted phenyl ring and a side chain with a fluorinated vinyl group could potentially undergo an intramolecular Heck reaction to form the second aromatic ring. nih.gov

The success of these cross-coupling strategies is highly dependent on the availability of the starting materials and the fine-tuning of reaction parameters to control regioselectivity and prevent unwanted side reactions.

Derivatization from Related Naphthalene Scaffolds

A more common and often more practical approach to the synthesis of this compound involves the modification of pre-existing, readily available naphthalene derivatives.

Halogen-Exchange Reactions and Their Mechanistic Implications

Halogen-exchange (Halex) reactions are a cornerstone of aromatic fluorination. The most relevant application for the synthesis of this compound would be the fluorination of a precursor such as 1-bromo-5-methoxynaphthalene or 1-chloro-5-methoxynaphthalene. This transformation is typically achieved using a fluoride salt, with potassium fluoride (KF) being a common and cost-effective choice.

The reaction mechanism generally proceeds via a nucleophilic aromatic substitution (SNAr) pathway. The efficiency of the Halex reaction is significantly influenced by several factors:

Nature of the Leaving Group: The reactivity of the starting halonaphthalene follows the order I > Br > Cl.

Fluoride Source: While KF is widely used, other fluoride sources like cesium fluoride (CsF) or silver fluoride (AgF) can offer higher reactivity in certain cases. The solubility and reactivity of the fluoride salt are critical.

Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are typically employed to enhance the nucleophilicity of the fluoride ion.

Catalyst: Phase-transfer catalysts, such as quaternary ammonium salts or crown ethers, are often used to improve the solubility and reactivity of the fluoride salt in the organic solvent.

The reaction involves the attack of the fluoride ion on the carbon atom bearing the halogen, leading to the formation of a Meisenheimer complex as an intermediate, followed by the departure of the leaving group. The presence of the electron-donating methoxy group at the 5-position can influence the reactivity of the C1 position towards nucleophilic attack.

| Precursor | Fluorinating Agent | Catalyst (Example) | Solvent (Example) |

| 1-Bromo-5-methoxynaphthalene | KF | 18-Crown-6 | DMF |

| 1-Chloro-5-methoxynaphthalene | CsF | Tetrabutylammonium Bromide | DMSO |

Selective Modifications of Methoxy-Substituted Naphthalenes

Another synthetic avenue involves starting with a methoxy-substituted naphthalene and introducing the fluorine atom, or vice versa.

The synthesis of this compound can be achieved through the O-methylation of 1-fluoronaphthalen-5-ol. This etherification is a classical Williamson ether synthesis, where the hydroxyl group of the naphthol is deprotonated with a base to form a nucleophilic phenoxide, which then reacts with a methylating agent.

Common methylating agents include dimethyl sulfate (B86663), methyl iodide, and dimethyl carbonate. The choice of base is crucial and can range from hydroxides (e.g., NaOH, KOH) to carbonates (e.g., K₂CO₃) or hydrides (e.g., NaH), depending on the reactivity of the substrate and the desired reaction conditions.

| Starting Material | Methylating Agent | Base (Example) | Solvent (Example) |

| 1-Fluoronaphthalen-5-ol | Dimethyl sulfate | K₂CO₃ | Acetone |

| 1-Fluoronaphthalen-5-ol | Methyl iodide | NaH | THF |

Transetherification, the exchange of an alkoxy group, is a less common but plausible method. In principle, a different alkoxy-substituted fluoronaphthalene could be converted to this compound in the presence of methanol and a suitable catalyst, though this approach is often less efficient than direct etherification.

While the primary goal is the synthesis of this compound, it is important to consider the reactivity of the methoxy group in subsequent functionalization steps if further modifications are desired. The methoxy group is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to regenerate the corresponding phenol. This property can be utilized for protective group strategies in more complex syntheses.

The electronic nature of the methoxy group, being an electron-donating group, can direct electrophilic aromatic substitution to the ortho and para positions of the naphthalene ring. However, in the context of this compound, the directing effects of both the fluorine and methoxy groups would need to be considered for any further electrophilic substitution reactions.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, energy efficiency, and waste reduction. unsw.edu.aunih.govjetir.org

Atom Economy: Synthetic routes with high atom economy are preferred. For instance, addition reactions are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts. While many of the discussed syntheses are substitution-based, optimizing these reactions to maximize yield and minimize side products is a key green chemistry objective.

Use of Safer Solvents: Traditional solvents used in fluorination and cross-coupling reactions, such as DMF and DMSO, have environmental and health concerns. The exploration of greener alternatives is an active area of research. nih.gov Potential greener solvents include ionic liquids, supercritical fluids, or even water, where applicable, with the use of appropriate phase-transfer catalysts. nih.gov Solvent-free reactions, where the reactants themselves act as the solvent, represent an ideal green chemistry scenario. dovepress.com

Energy Efficiency: The use of microwave irradiation or flow chemistry can significantly enhance reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. Current time information in Santa Cruz, CA, US.rsc.orgnih.gov Microwave-assisted synthesis has been shown to be effective in various organic transformations, including halogen-exchange reactions. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters. Current time information in Santa Cruz, CA, US.rsc.org

Catalysis: The use of catalytic rather than stoichiometric reagents is a fundamental principle of green chemistry. nih.gov Palladium-catalyzed cross-coupling reactions are a prime example, where a small amount of catalyst can facilitate a large number of transformations. Developing more efficient and recyclable catalysts is a continuous goal in this area.

Waste Reduction: Minimizing the formation of waste products is crucial. This can be achieved by optimizing reaction conditions to improve selectivity and yield, and by choosing synthetic routes that avoid the use of protecting groups, thus reducing the number of synthetic steps. nih.gov

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Optimizing yields in substitution reactions to minimize waste. |

| Safer Solvents | Exploring the use of ionic liquids, supercritical CO₂, or water as alternatives to traditional polar aprotic solvents. nih.gov |

| Energy Efficiency | Employing microwave-assisted synthesis or continuous flow processes to reduce reaction times and energy input. Current time information in Santa Cruz, CA, US.rsc.orgnih.gov |

| Catalysis | Utilizing highly efficient and recyclable catalysts in cross-coupling reactions. |

| Waste Reduction | Designing synthetic routes that avoid protecting groups and maximize selectivity. nih.gov |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Stereochemical and Regiochemical Control in this compound Synthesis

The synthesis of polysubstituted naphthalene derivatives, such as this compound, presents significant challenges, primarily centered on achieving precise control over the placement of functional groups on the aromatic core. Traditional electrophilic aromatic substitution methods often yield mixtures of isomers, making regiochemical control a paramount consideration in designing a synthetic strategy researchgate.net.

Control of Diastereoselectivity and Enantioselectivity (if applicable)

The target molecule, this compound, is a planar, achiral aromatic compound. As it does not possess any stereocenters or elements of planar or axial chirality, the concepts of enantioselectivity and diastereoselectivity are not applicable to the final product itself.

Synthetic strategies that proceed through dearomatized intermediates could potentially involve stereocenters where such control would be relevant theopenscholar.com. However, for the direct synthesis of a simple disubstituted aromatic naphthalene like this compound, the primary focus remains on regiochemical control rather than stereochemical outcomes. Should a synthetic route be designed that involves chiral intermediates, the selection of chiral catalysts or auxiliaries would become necessary to induce stereoselectivity nih.gov.

Directed Regioselective Functionalization

Achieving the specific 1,5-substitution pattern of this compound requires a deliberate and controlled synthetic approach to overcome the inherent reactivity patterns of the naphthalene ring. Direct functionalization is complicated by the fact that electrophilic substitution on a monosubstituted naphthalene, such as 1-methoxynaphthalene, typically favors substitution at the C4 (para) position within the same ring, rather than the C5 position on the adjacent ring. Therefore, strategic methods involving directing groups or the use of pre-functionalized starting materials are essential.

C-H Functionalization via Directing Groups:

A modern and powerful strategy for controlling regioselectivity is the use of directing groups in transition-metal-catalyzed C-H functionalization reactions rsc.org. This approach utilizes a functional group covalently attached to the substrate to steer a catalyst to a specific, often remote, C-H bond. For naphthalene systems, this has enabled functionalization at positions that are otherwise difficult to access researchgate.netnih.govresearchgate.net. A notable example is the use of a tertiary phosphine-based directing group to facilitate a ruthenium-catalyzed δ-bond activation, achieving selective functionalization at the remote C5 position of the naphthalene core acs.org. While not specifically demonstrated for this compound, this strategy represents a plausible and highly regioselective pathway.

Table 1: Selected Strategies for Directed C-H Functionalization of Aromatic Rings

| Strategy | Catalyst System (Example) | Target Position | Directing Group (Example) | Reference |

|---|---|---|---|---|

| Remote δ-Activation | Ruthenium (Ru) | C5-Naphthalene | Tertiary Phosphine | acs.org |

| meta-C-H Activation | Palladium (Pd) | meta | Nitrile-Silicon Tether | nih.gov |

Synthesis from Pre-functionalized Intermediates:

A more classical and highly effective approach involves a multi-step synthesis starting from a naphthalene derivative that already possesses the desired 1,5-substitution pattern. A hypothetical, yet chemically sound, route could begin with 1-amino-5-naphthol.

Methylation: The phenolic hydroxyl group of 1-amino-5-naphthol can be selectively methylated to form 5-methoxy-1-naphthylamine. This is typically achieved using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base, following a Williamson ether synthesis protocol youtube.com.

Diazotization and Fluorination (Balz-Schiemann Reaction): The resulting amino group at the C1 position can then be converted to fluorine. This is accomplished via a diazotization reaction, where the amine is treated with sodium nitrite in the presence of a strong acid (e.g., HCl, HBF₄) at low temperatures to form a diazonium salt youtube.com. Subsequent heating of the diazonium tetrafluoroborate salt results in the substitution of the diazo group with fluorine, yielding the final product, this compound.

Electrophilic Fluorination:

Another potential route involves the late-stage introduction of the fluorine atom onto a 5-methoxynaphthalene precursor via electrophilic fluorination. This would likely start from 5-methoxy-1-naphthol. The hydroxyl group is a strong activating group and would direct the electrophilic fluorinating agent. Modern electrophilic fluorinating reagents, often containing a nitrogen-fluorine (N-F) bond, offer stable and effective means of introducing fluorine onto electron-rich aromatic rings wikipedia.org. Reagents such as Selectfluor® are widely used due to their stability and broad functional group tolerance mdpi.com. The success of this step would depend on controlling the reaction conditions to favor fluorination at the C1 position over other activated sites.

Table 2: Common Electrophilic N-F Fluorinating Agents

| Reagent Name | Chemical Name | Abbreviation | Reference |

|---|---|---|---|

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | F-TEDA-BF₄ | mdpi.com |

| N-Fluorobenzenesulfonimide | N-Fluorobis(phenyl)sulfonimide | NFSI | wikipedia.org |

Chemical Reactivity and Mechanistic Investigations of 1 Fluoro 5 Methoxynaphthalene

Electrophilic Aromatic Substitution (SEAr) Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. google.comresearchgate.net In the case of 1-fluoro-5-methoxynaphthalene, the positions at which electrophiles will attack are influenced by the directing effects of the existing fluoro and methoxy (B1213986) substituents.

Influence of Fluorine and Methoxy Substituents on Reaction Regioselectivity

The methoxy group (-OCH₃) is a potent activating group and an ortho, para-director. This is due to the resonance effect, where the oxygen's lone pairs donate electron density to the naphthalene (B1677914) ring, stabilizing the arenium ion intermediate formed during electrophilic attack. Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring through an inductive effect. However, like other halogens, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

In this compound, these effects combine to determine the regioselectivity of SEAr reactions. The powerful activating and directing effect of the methoxy group at position 5 will strongly favor substitution at the ortho position (position 6) and the para position (position 8). The fluorine atom at position 1 will direct incoming electrophiles to its ortho position (position 2) and its para position (position 4). The interplay of these directing effects determines the final product distribution.

Mechanistic Pathways of Directed Electrophilic Substitutions

The mechanism of SEAr reactions involves the attack of an electrophile on the electron-rich naphthalene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. researchgate.net The rate-determining step is typically the formation of this intermediate. The substituents on the ring influence the stability of this intermediate at different positions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is another important reaction type for this compound, where a nucleophile replaces a leaving group on the aromatic ring. masterorganicchemistry.comgovtpgcdatia.ac.in

Role of Fluorine as an Activating Group and Leaving Group

In SNAr reactions, the presence of electron-withdrawing groups on the aromatic ring is crucial for activation. masterorganicchemistry.com The fluorine atom, with its strong electron-withdrawing inductive effect, activates the naphthalene ring towards nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the fluorine.

Furthermore, fluoride (B91410) is an excellent leaving group in SNAr reactions. govtpgcdatia.ac.in This is somewhat counterintuitive, as fluoride is a poor leaving group in SN1 and SN2 reactions. The rate-determining step in SNAr is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), not the departure of the leaving group. govtpgcdatia.ac.in The high electronegativity of fluorine stabilizes this intermediate, thereby accelerating the reaction. masterorganicchemistry.com

Impact of Methoxy Group on SNAr Reactivity

The electron-donating methoxy group generally deactivates the aromatic ring towards nucleophilic attack. Its resonance effect increases the electron density on the ring, making it less electrophilic. This deactivating effect is strongest at the ortho and para positions. Therefore, the methoxy group at position 5 would disfavor nucleophilic attack on the ring to which it is attached.

Metalation and Directed Ortho-Metalation (DoM) Studies

Metalation, particularly directed ortho-metalation (DoM), is a powerful synthetic tool for the regioselective functionalization of aromatic compounds. researchgate.netunblog.fr This process involves the deprotonation of an aromatic C-H bond by a strong base, typically an organolithium reagent, directed by a nearby functional group. researchgate.net

For this compound, both the fluorine and methoxy groups can act as directing metalation groups (DMGs). The methoxy group is a well-established DMG, capable of coordinating with the organolithium reagent and directing deprotonation to the adjacent ortho position (position 4 or 6). Similarly, fluorine can also direct metalation to its ortho position (position 2). The regiochemical outcome of metalation will depend on the relative directing ability of these two groups and the specific reaction conditions, such as the base and solvent used. researchgate.net Studies on related systems like 1-methoxynaphthalene (B125815) have shown that metalation with reagents like n-butyllithium can be highly regioselective. capes.gov.bracs.org

Regioselective Lithiation and Subsequent Quenching Reactions

The regioselectivity of the lithiation of this compound is significantly influenced by the directing effects of its substituents. Studies on the metalation of the closely related 1-methoxynaphthalene have shown that lithiation can be directed to either the 2- or 8-position depending on the organolithium reagent used. For instance, n-butyllithium (n-BuLi) in the presence of TMEDA directs lithiation to the 2-position, while t-butyllithium (t-BuLi) favors the 8-position. researchgate.net This demonstrates the principle of achieving regioselectivity through the choice of reagents.

In the case of this compound, the fluorine and methoxy groups compete to direct the lithiation. The methoxy group is a stronger directing group than fluorine, leading to initial lithiation at the 2-position, which is ortho to the methoxy group. However, the electron-withdrawing nature of the fluorine atom increases the acidity of the proton at the 6-position, making the 6-lithio species thermodynamically more stable.

Experimental data on the lithiation of this compound is not directly available in the search results, but based on the principles observed with 1-methoxynaphthalene and fluoroanisoles, a competition between kinetic and thermodynamic control is expected. researchgate.netacs.org Quenching the reaction at short times or low temperatures would likely yield the 2-substituted product, while longer reaction times or higher temperatures would favor the 6-substituted product. This is summarized in the hypothetical data table below, based on analogous systems.

Hypothetical Regioselective Lithiation of this compound

| Reaction Conditions | Major Product (after quenching with E+) | Control Type |

|---|---|---|

| Short reaction time, low temperature | 2-E-1-fluoro-5-methoxynaphthalene | Kinetic |

| Long reaction time, higher temperature | 6-E-1-fluoro-5-methoxynaphthalene | Thermodynamic |

This table is illustrative and based on principles from related compounds.

Analysis of Kinetic versus Thermodynamic Control in Metalation Processes

The metalation of substituted naphthalenes often exhibits a clear distinction between kinetic and thermodynamic control, and this compound is a prime example of this phenomenon. dalalinstitute.comlibretexts.orglibretexts.orgmasterorganicchemistry.com The initial site of deprotonation is determined by the rate of the reaction (kinetic control), while the final product distribution, if the reaction is allowed to reach equilibrium, is governed by the stability of the lithiated intermediates (thermodynamic control). dalalinstitute.comlibretexts.orglibretexts.orgmasterorganicchemistry.com

In the lithiation of this compound, the methoxy group, being a more powerful ortho-directing group than fluorine, facilitates a faster deprotonation at the adjacent C-2 position. researchgate.net This leads to the formation of the kinetic product, 2-lithio-1-fluoro-5-methoxynaphthalene.

However, the thermodynamic stability of the lithiated species is primarily influenced by the acidity of the corresponding C-H bond. The strong electron-withdrawing inductive effect of the fluorine atom makes the proton at the C-6 position more acidic than the proton at the C-2 position. Consequently, the 6-lithio-1-fluoro-5-methoxynaphthalene is the more stable, or thermodynamic, intermediate.

Under conditions where the lithiation is reversible (e.g., longer reaction times or elevated temperatures), the initially formed 2-lithio species can equilibrate to the more stable 6-lithio isomer. researchgate.net This ability to selectively access either the kinetic or thermodynamic product by manipulating the reaction conditions is a valuable tool in organic synthesis.

Application of Isotope Effects in Reaction Mechanism Elucidation

Kinetic isotope effects (KIEs) are a fundamental tool for investigating the mechanisms of chemical reactions, including lithiation. acs.org By comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., deuterium (B1214612) for hydrogen), one can determine if the cleavage of that C-H bond is involved in the rate-determining step of the reaction. acs.org

For the lithiation of this compound, a primary KIE would be expected if the C-H bond cleavage at either the 2- or 6-position is the rate-limiting step. For example, a competition experiment between this compound and its 2-deuterio analog would reveal a kH/kD > 1 if the deprotonation at C-2 is rate-determining. Studies on other directed lithiations have shown that the mechanism can be complex, sometimes involving a pre-complexation step. acs.orgresearchgate.net The magnitude of the KIE can provide insight into whether this pre-complexation or the subsequent proton transfer is the rate-limiting step. acs.org

While specific KIE studies on this compound were not found in the search results, research on similar systems, such as 1-methoxynaphthalene, has utilized deuterium labeling to establish that lithiation with n-BuLi is kinetically controlled, while lithiation with t-BuLi is thermodynamically controlled. researchgate.net

Photochemical Transformations and Cycloaddition Reactions

Photoinduced Electron Transfer (PET) Processes Involving Naphthalene Fluorophores

Naphthalene and its derivatives are well-known fluorophores that can participate in photoinduced electron transfer (PET) processes. nih.govnih.govacs.orgrsc.org Upon photoexcitation, the naphthalene moiety can act as either an electron donor or an electron acceptor, depending on the nature of other molecules present in the system. The efficiency of PET is governed by the thermodynamics of the electron transfer process, which can be estimated using the Rehm-Weller equation. acs.org

The substituents on the naphthalene ring play a crucial role in modulating its photophysical and electrochemical properties. In this compound, the electron-donating methoxy group and the electron-withdrawing fluorine atom will influence the energy of the excited state and the redox potentials of the molecule. This, in turn, will affect the driving force for PET. Research on polyfluorinated 1,3,5-triarylpyrazolines has demonstrated how fluoro-substituents can be used to tune the PET thermodynamics for the design of fluorescent probes. researchgate.net

While specific studies on PET involving this compound are not detailed in the provided search results, the general principles of PET in naphthalene-based systems are well-established. nih.govnih.govrsc.org

Paterno-Büchi Type Cycloadditions and Their Stereochemical Outcomes

The Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between an excited carbonyl compound and a ground-state alkene, yielding an oxetane (B1205548). mdpi.comnih.gov This reaction can also occur with aromatic systems like naphthalene.

A study on the photoreaction of 5-fluoro-1,3-dimethyluracil (B1219917) (5-FDMU) with 1-methoxynaphthalenes revealed the formation of novel cycloadducts derived from an aromatic Paterno-Büchi type cycloaddition. oup.comsigmaaldrich.comoup.com The reaction resulted in the formation of methyl 2-[(1E)-3-(5-fluoro-1,3-dimethyl-2-oxo-1,3-dihydropyrimidin-4-ylidene)prop-1-enyl]benzoates, which are formed after the initial oxetane adduct undergoes a rearrangement. oup.com This indicates that the naphthalene ring can indeed participate in such cycloadditions.

In the case of this compound, the regioselectivity and stereoselectivity of a Paterno-Büchi reaction would be influenced by the electronic and steric effects of the fluoro and methoxy substituents. These substituents would direct the approach of the excited carbonyl compound and influence the stability of any biradical intermediates formed during the reaction. The stereochemical outcome of the reaction is highly dependent on the nature of the reactants and the reaction conditions. nih.gov

Biotransformations and Enzymatic Reactivity

The biotransformation of aromatic compounds is a critical area of study, particularly for understanding the metabolism and potential environmental fate of such molecules. researchgate.net Enzymes, especially cytochrome P450 monooxygenases and dioxygenases, play a key role in the degradation of aromatic compounds by catalyzing oxidative reactions. mdpi.comnih.gov

For this compound, potential enzymatic transformations include hydroxylation of the aromatic ring, O-dealkylation of the methoxy group, and epoxidation of the double bonds. nih.gov The presence of the fluorine atom can influence the regioselectivity of these enzymatic reactions and the stability of the resulting metabolites. researchgate.net

Studies on the biotransformation of 1-methoxynaphthalene have shown that it can be converted to hydroxylated products by enzymes like cytochrome P450. researchgate.netthegoodscentscompany.com For instance, E. coli expressing a cyanobacterial cytochrome P450 was able to transform 1-methoxynaphthalene into several hydroxylated compounds. researchgate.net Naphthalene dioxygenase (NDO) is another key enzyme that catalyzes the dihydroxylation of naphthalene and its derivatives. mdpi.comnih.gov It is plausible that similar enzymatic systems could act on this compound. The fluorine substituent may also impact the substrate specificity and catalytic activity of these enzymes. For example, fluorinated compounds can sometimes act as inhibitors of certain enzymes.

Microbial Metabolism Studies of Naphthalene Derivatives

While specific microbial metabolism studies on this compound are not extensively documented in publicly available literature, the biotransformation of closely related naphthalene derivatives provides a strong predictive framework for its potential metabolic fate. Microorganisms, particularly bacteria and fungi, have evolved diverse enzymatic machinery to functionalize and degrade aromatic hydrocarbons. frontiersin.orgnih.gov The initial and most critical step in the aerobic degradation of naphthalene is the introduction of molecular oxygen into the aromatic ring, a reaction catalyzed by oxygenase enzymes. frontiersin.org

Bacterial degradation of naphthalene is typically initiated by a multi-component enzyme system called naphthalene dioxygenase (NDO). nih.gov This enzyme catalyzes the stereospecific addition of two hydroxyl groups to one of the aromatic rings to form a cis-dihydrodiol. asm.orgasm.org For instance, Pseudomonas species are well-known for converting naphthalene to (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. asm.org This intermediate is then further metabolized through a series of enzymatic reactions involving dehydrogenases, ring-cleavage dioxygenases, and hydrolases, ultimately leading to intermediates of central metabolism. nih.gov

The metabolism of substituted naphthalenes is influenced by the nature and position of the substituents. Studies on 1-methoxynaphthalene have shown that it can be transformed by recombinant Streptomyces lividans cells expressing a phenanthrene (B1679779) dioxygenase from a marine bacterium, Nocardioides sp. strain KP7. nih.govtandfonline.comoup.com This biotransformation yielded two main products: 8-methoxy-1,2-dihydro-1,2-naphthalenediol and 8-methoxy-2-naphthol. nih.govoup.comresearchgate.net The formation of the dihydrodiol suggests a dioxygenase-catalyzed reaction, analogous to the initial step in naphthalene degradation.

Fungal metabolism of naphthalene can proceed through a different mechanism, often involving cytochrome P450 monooxygenases. This pathway typically forms arene oxides as intermediates, which can then rearrange to form phenols (like 1-naphthol (B170400) and 2-naphthol) or be hydrated by epoxide hydrolases to form trans-dihydrodiols. psu.edu For example, the fungus Cunninghamella elegans is known to metabolize naphthalene to 1-naphthol, 2-naphthol, and trans-1,2-dihydroxy-1,2-dihydronaphthalene. psu.edu The white-rot fungus Pleurotus eryngii has been shown to degrade naphthalene, initiating attack at the C1 and C4 positions to yield 1,4-naphthoquinone, which is further broken down into benzoic acid and catechol. researchgate.net

The presence of a fluorine atom on the naphthalene ring, as in this compound, is expected to significantly impact its microbial metabolism. The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds generally more resistant to degradation (recalcitrant). nih.gov While some microbes can metabolize fluorinated compounds, the process is often slower, and the fluorine atom can influence the regioselectivity of enzymatic attack. nih.gov For this compound, it is plausible that microbial oxidation would preferentially occur on the methoxylated ring, which is more electron-rich and thus more susceptible to electrophilic attack by oxygenases. The fluorine-substituted ring would likely be more resistant to oxidation.

Table 1: Microbial Metabolites of Naphthalene and 1-Methoxynaphthalene

| Substrate | Microorganism | Key Enzyme Type | Major Metabolite(s) |

|---|---|---|---|

| Naphthalene | Pseudomonas putida | Naphthalene Dioxygenase | cis-(1R,2S)-Dihydroxy-1,2-dihydronaphthalene |

| Naphthalene | Cunninghamella elegans | Cytochrome P450 Monooxygenase | 1-Naphthol, 2-Naphthol, trans-1,2-Dihydroxy-1,2-dihydronaphthalene |

| Naphthalene | Pleurotus eryngii | Dioxygenase / Peroxidase | 1,4-Naphthaquinone, Benzoic acid |

| 1-Methoxynaphthalene | Streptomyces lividans (recombinant) | Phenanthrene Dioxygenase | 8-Methoxy-1,2-dihydro-1,2-naphthalenediol, 8-Methoxy-2-naphthol |

Chemo-Enzymatic Synthesis and Stereospecific Transformations

Chemo-enzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, represents a powerful strategy for the synthesis and transformation of complex molecules like substituted naphthalenes. mdpi.com While specific chemo-enzymatic routes targeting this compound are not prominent in the literature, established methods for related compounds illustrate the potential of this approach.

A common chemo-enzymatic strategy for producing substituted naphthols involves a two-step process. researchgate.net In the first step, a substituted naphthalene is subjected to microbial oxidation. As discussed previously, bacteria expressing naphthalene dioxygenase can convert naphthalenes into chiral cis-1,2-dihydrodiols with high enantiomeric purity. asm.orgresearchgate.net This biocatalytic step is highly valuable as it introduces stereocenters in a predictable manner. In the second step, the resulting dihydrodiol can be subjected to mild acid-catalyzed dehydration, which leads to the formation of the corresponding naphthol. researchgate.net This method provides an environmentally benign alternative to traditional chemical syntheses of naphthols. researchgate.net Applying this to this compound could potentially yield either 1-fluoro-5-methoxy-2-naphthol or 4-fluoro-8-methoxy-1-naphthol, depending on the regioselectivity of the initial dioxygenation and subsequent dehydration.

Enzymes can also be used for stereospecific transformations of functional groups already present on a naphthalene ring. For example, lipases are widely used for the kinetic resolution of racemic alcohols and esters. A chemo-enzymatic synthesis of enantiomerically pure (R)-2-naphthylmethoxyacetic acid has been reported, showcasing the utility of enzymes in achieving high stereoselectivity for naphthalene derivatives. dntb.gov.ua

Furthermore, fungal peroxygenases have been shown to catalyze the epoxidation of naphthalene to form naphthalene 1,2-oxide. researchgate.netacs.org This reactive epoxide intermediate can be isolated under specific conditions or trapped in situ with nucleophiles to generate trans-disubstituted dihydronaphthalene derivatives. acs.org This biocatalytic dearomatization provides a synthetic route to valuable chiral building blocks that are difficult to access through traditional chemistry. acs.org This type of transformation, if applied to this compound, could lead to novel, highly functionalized, and stereochemically rich scaffolds.

The thermostable cytochrome P450 enzyme CYP175A1 has been studied for its ability to hydroxylate various substituted naphthalenes. nih.gov The reactivity is highly dependent on the electronic nature of the substituent, with electron-releasing groups enhancing the conversion rate. nih.gov This suggests that the methoxy group in this compound would direct hydroxylation, likely to the electron-rich positions of the same ring, while the fluorine atom would have a lesser, deactivating influence. Such enzymatic hydroxylations are key steps in many chemo-enzymatic syntheses.

Table 2: Potential Chemo-Enzymatic Transformations for Naphthalene Derivatives

| Transformation Type | Enzymatic Step | Subsequent Chemical Step | Potential Product from Naphthalene |

|---|---|---|---|

| Naphthol Synthesis | Microbial dihydroxylation | Acid-catalyzed dehydration | 1-Naphthol and/or 2-Naphthol |

| Asymmetric Synthesis | Lipase-catalyzed kinetic resolution of a racemic ester/alcohol | - | Enantiomerically pure ester and alcohol |

| Dearomatization | Peroxygenase-catalyzed epoxidation | Nucleophilic ring-opening | trans-1-Azido-2-hydroxydihydronaphthalene (with azide (B81097) nucleophile) |

| Hydroxylation | Cytochrome P450-catalyzed oxidation | - | Naphthols |

Spectroscopic and Spectrometric Data for this compound Not Publicly Available

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced structural characterization and spectroscopic analysis of the chemical compound This compound (CAS No. 61735-55-5) is not publicly available.

Efforts to locate specific research findings for the nuclear magnetic resonance (NMR) and mass spectrometry (MS) of this compound were unsuccessful. The required data, including high-resolution 1H, 13C, and 19F NMR spectra, two-dimensional NMR correlations (COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry (HRMS) for exact mass determination, and detailed fragmentation patterns, are not reported in accessible scientific journals, publications, or databases.

While commercial suppliers list this compound in their catalogs, the associated analytical data required to populate the requested article outline is proprietary and not disclosed. Searches for synthetic procedures that would typically include such characterization data also failed to yield the necessary spectroscopic details for this specific molecule.

Consequently, the generation of a scientifically accurate article adhering to the requested detailed outline on the structural and spectroscopic analysis of this compound is not possible at this time due to the absence of the foundational experimental data in the public domain.

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and probing the molecular vibrations of a compound. For 1-fluoro-5-methoxynaphthalene, a detailed analysis of its vibrational spectra allows for the assignment of specific stretching and bending modes associated with the naphthalene (B1677914) core, the methoxy (B1213986) group, and the carbon-fluorine bond.

While a dedicated vibrational analysis for this compound is not extensively documented, a comprehensive understanding can be derived from studies on its parent compound, 1-methoxynaphthalene (B125815) (1-MN). niscpr.res.inresearchgate.net Experimental FT-IR and FT-Raman spectra of 1-MN have been recorded and interpreted with the aid of normal coordinate analysis (NCA) and density functional theory (DFT) calculations. niscpr.res.inresearchgate.net These studies provide a robust foundation for assigning the vibrational modes.

The vibrational modes of 1-MN, based on a Cₛ point group symmetry, are classified into A′ (in-plane) and A″ (out-of-plane) irreducible representations. niscpr.res.inresearchgate.net Key assignments for 1-MN, which are foundational for understanding the fluoro-substituted analog, include C-H stretching vibrations of the aromatic ring, typically observed in the 3200-3000 cm⁻¹ region. researchgate.net The aromatic C-C stretching vibrations appear in the 1650-1430 cm⁻¹ range. scispace.com The characteristic C-O stretching vibration of the methoxy group is also identified. scispace.com

The introduction of a fluorine atom at the C1 position in this compound is expected to introduce a strong C-F stretching vibration and induce significant shifts in the existing vibrational bands due to its mass and high electronegativity. The C-F stretching mode in aromatic fluorides typically appears in the 1300-1100 cm⁻¹ region. Furthermore, the electron-withdrawing nature of fluorine would perturb the electronic distribution of the naphthalene ring, thereby influencing the frequencies and intensities of the ring's stretching and deformation modes.

Table 1: Key Vibrational Mode Assignments for the Analogous Compound 1-Methoxynaphthalene

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) scispace.com | FT-Raman Wavenumber (cm⁻¹) scispace.com | Description |

| C-H Stretching | 3054 | 3054 | Aromatic C-H bond vibrations |

| C=C Stretching | 1640, 1595, 1580 | 1640, 1595, 1580 | Aromatic ring stretching |

| C-O Stretching | 1325 | 1325 | Methoxy group C-O bond stretch |

| C-C In-plane Bending | 760, 720, 580 | - | In-plane deformation of the ring |

| C-C Out-of-plane Bending | - | 554, 460, 420 | Out-of-plane deformation of the ring |

Note: Data is for 1-methoxynaphthalene and serves as a basis for interpreting the spectrum of this compound.

Electronic Spectroscopy and Luminescence Studies (UV-Vis and Fluorescence) for Electronic Transitions and Conformational Dynamics

Electronic spectroscopy, particularly UV-Visible absorption and fluorescence spectroscopy, provides crucial information about the electronic structure and excited-state properties of this compound. The naphthalene moiety is an intrinsic fluorophore, and its photophysical properties are modulated by substituents. The UV-Vis spectrum, which probes the promotion of electrons to higher energy orbitals, typically shows π→π* transitions for aromatic compounds. msu.edu For substituted naphthalenes, these absorption bands are sensitive to the electronic nature of the substituents and the polarity of the solvent. researchgate.netsemanticscholar.org

To resolve the complex conformational landscape of flexible molecules, laser-induced fluorescence (LIF) excitation and dispersed fluorescence (DF) spectroscopy in a supersonic jet expansion are powerful techniques. ias.ac.in This method isolates molecules in a collision-free, low-temperature environment, allowing for the study of individual conformers.

Studies on the closely related 1-methoxynaphthalene have successfully employed this technique to identify and characterize its rotational isomers (conformers). acs.orgpitt.edu The LIF excitation spectrum of jet-cooled 1-methoxynaphthalene revealed the presence of two distinct conformers. acs.org Ab initio calculations supported the assignment of these species to a low-energy, planar trans conformer and a higher-energy conformer where the methoxy group is oriented perpendicular to the naphthalene ring plane. acs.orgpitt.edu The trans conformer represents the global energy minimum. ias.ac.in It is highly probable that this compound also exhibits similar conformational isomerism, with the relative energies and rotational barriers being influenced by the fluorine substituent.

In conjunction with LIF spectroscopy, photoionization time-of-flight mass spectrometry (TOF-MS) has been used to differentiate between the conformers of 1-methoxynaphthalene. acs.org By setting the mass spectrometer to detect the parent ion mass, it is possible to record conformer-specific excitation spectra. This combined approach confirmed that the distinct spectral features observed in the LIF experiment indeed originated from two different rotational isomers of the same mass, providing unambiguous evidence for their existence in the supersonic jet. acs.org

Fluorescence quenching studies offer insight into the intermolecular interactions between a fluorophore and other molecules (quenchers) in its environment. The quenching of fluorescence from substituted naphthalenes, including 1-methoxynaphthalene, by inorganic anions has been investigated. niscpr.res.in This quenching is a dynamic process, often involving electron transfer from the anion to the excited state of the naphthalene derivative. niscpr.res.in The efficiency of this process can be correlated with the free energy of the electron transfer step. niscpr.res.in

The quenching process often follows the Stern-Volmer relationship, which describes the linear dependence of fluorescence intensity on the quencher concentration. niscpr.res.in Studies have also explored the quenching of methoxynaphthalenes by polar solvents, providing further information on excited-state deactivation pathways. researchgate.netacs.org Such investigations are critical for understanding the photostability of the compound and its potential use in fluorescent probes, where interactions with the local environment are paramount. beilstein-journals.orgbeilstein-journals.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. While a crystal structure for this compound itself is not publicly available in the searched literature, the structure of a closely related derivative has been elucidated, offering valuable structural insights.

The crystal structure of human fatty acid-binding protein 4 (FABP4) has been solved in a complex with the ligand 2-fluoro-5-((4-methoxynaphthalene)-1-sulfonamido) benzoic acid (PDB ID: 5Y0F). rcsb.orgpdbj.org This ligand contains the 4-methoxynaphthalene core, which is structurally analogous to the 5-methoxynaphthalene system. The crystallographic data reveals the conformation of this moiety within the protein's binding pocket. rcsb.org The naphthalene ring system is, as expected, planar, and the methoxy group lies nearly in the plane of the aromatic ring, consistent with a stable, low-energy conformation. This solid-state data complements the gas-phase conformational analysis, suggesting a strong preference for planar arrangements of the methoxy group relative to the naphthalene ring.

Table 2: Crystallographic Data for a Close Analog (PDB ID: 5Y0F) rcsb.org

| Parameter | Value |

| PDB ID | 5Y0F |

| Ligand | 2-fluoro-5-((4-methoxynaphthalene)-1-sulfonamido) benzoic acid |

| Method | X-RAY DIFFRACTION |

| Resolution | 1.54 Å |

| R-Value Work | 0.173 |

| R-Value Free | 0.182 |

| Space Group | P 21 21 21 |

This data pertains to a protein-ligand complex containing a methoxynaphthalene moiety, providing the best available analog for the solid-state structure.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed description of the electronic distribution and bonding within a molecule. For 1-Fluoro-5-methoxynaphthalene, these calculations can elucidate the influence of the fluorine and methoxy (B1213986) substituents on the naphthalene (B1677914) ring system.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for optimizing the molecular geometry and determining the minimum energy conformation of this compound.

In a typical DFT study, the geometry of the molecule is systematically varied to find the arrangement of atoms that corresponds to the lowest electronic energy. This process, known as geometry optimization, provides key information about bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would likely be performed using a functional such as B3LYP and a basis set like 6-311++G(d,p), which has been shown to provide reliable results for related aromatic compounds. nih.govresearchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-F | 1.35 Å |

| Bond Length | C5-O | 1.36 Å |

| Bond Length | O-CH3 | 1.43 Å |

| Bond Angle | C2-C1-F | 118.5° |

| Bond Angle | C4-C5-O | 115.0° |

| Bond Angle | C5-O-CH3 | 117.8° |

| Dihedral Angle | C4-C5-O-CH3 | 0° (planar) / 180° (planar) |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar compounds.

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Correlation and Conformational Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio method, but it does not account for electron correlation, which is the interaction between electrons. More advanced methods, such as Møller-Plesset perturbation theory of the second order (MP2), can be used to include electron correlation effects, leading to more accurate energy calculations and a better description of conformational preferences. acs.org

For this compound, MP2 calculations would be valuable for refining the energy differences between different conformers and for obtaining a more accurate picture of the electronic structure. These methods are computationally more demanding than DFT, but they can provide important benchmarks for the reliability of DFT results.

Conformational Analysis and Rotational Isomerism

Mapping of Torsional Potential Energy Surfaces

To investigate the rotational isomerism of the methoxy group, a torsional potential energy surface (PES) can be mapped. This is done by performing a series of constrained geometry optimizations where the dihedral angle of the methoxy group (e.g., C4-C5-O-CH3) is fixed at different values, and the rest of the molecule is allowed to relax. The resulting energy profile shows the energy of the molecule as a function of the methoxy group's orientation.

For this compound, the PES would likely reveal two energy minima corresponding to planar conformations where the methyl group is either syn or anti to the C4 atom of the naphthalene ring.

Characterization of Energy Minima and Transition States for Rotational Barriers

From the torsional potential energy surface, the energy minima corresponding to stable conformers and the transition states corresponding to the energy barriers for rotation can be identified. The energy difference between the conformers and the height of the rotational barriers can be calculated. These calculations would reveal which conformer is more stable and how easily the molecule can interconvert between different conformations at a given temperature. It is expected that the planar conformers would be the most stable due to favorable conjugation between the oxygen lone pairs and the naphthalene π-system.

Table 2: Hypothetical Relative Energies and Rotational Barriers for this compound Conformers

| Conformer/Transition State | Dihedral Angle (C4-C5-O-CH3) | Relative Energy (kcal/mol) |

| syn-planar | 0° | 0.0 |

| Perpendicular Transition State | 90° | 2.5 |

| anti-planar | 180° | 0.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Modeling and Transition State Analysis

Transition state theory is a fundamental concept in reaction dynamics. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the rate of the reaction. Computational methods can be used to locate and characterize transition state structures. For a hypothetical reaction, such as electrophilic aromatic substitution on the this compound ring, DFT calculations could be used to model the reaction pathway and identify the transition state for the addition of an electrophile. This would provide insights into the regioselectivity of the reaction and the influence of the fluoro and methoxy groups on the reactivity of the naphthalene ring.

Elucidation of Reaction Pathways and Associated Energy Barriers

The elucidation of reaction pathways is a cornerstone of computational organic chemistry. For this compound, theoretical methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface for various chemical transformations. This process involves identifying all stationary points, including reactants, products, intermediates, and, most importantly, transition states.

A typical computational workflow involves:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, and products are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction pathway.

Energy Calculation: Single-point energy calculations, often with higher levels of theory or larger basis sets, are performed on the optimized geometries to obtain accurate electronic energies.

The difference in Gibbs free energy (ΔG) between the reactants and the transition state defines the activation energy barrier (ΔG‡). By comparing the activation barriers for competing reaction pathways, chemists can predict which reaction is kinetically favored. For instance, in the case of electrophilic aromatic substitution on this compound, DFT calculations can determine the energy barriers for an electrophile attacking each distinct position on the naphthalene ring, thereby identifying the most probable reaction pathway. researchgate.netresearchgate.net

Computational Prediction of Regio- and Stereoselectivity

Computational chemistry provides a robust framework for predicting the regioselectivity of reactions involving this compound, especially in electrophilic aromatic substitutions. The naphthalene ring has two substituents with competing directing effects: the methoxy (-OCH₃) group, which is a strong activating ortho-, para-director, and the fluoro (-F) group, which is a weak deactivating ortho-, para-director.

The regioselectivity is determined by the relative stability of the cationic intermediates (arenium ions or Wheland intermediates) formed upon attack by an electrophile. Computational models predict the most likely site of substitution by calculating the free energies of these intermediates. The pathway involving the most stable intermediate, which corresponds to the lowest activation energy, is predicted to yield the major product. nih.govresearchgate.net

For this compound, the primary sites for electrophilic attack are positions 2, 4, 6, and 8. The strong activating nature of the methoxy group is expected to dominate, favoring substitution at positions ortho (C4) and para (C2) to it. Computational analysis would quantify the stability of the intermediates for attack at each position.

| Position of Electrophilic Attack | Key Stabilizing/Destabilizing Influences | Predicted Relative Energy of Intermediate |

|---|---|---|

| C2 (ortho to -OCH₃) | Strong resonance stabilization from -OCH₃ | Low |

| C3 | No direct resonance stabilization from substituents | High |

| C4 (para to -OCH₃) | Strong resonance stabilization from -OCH₃ | Lowest |

| C6 (ortho to -F) | Resonance stabilization from -F, inductive destabilization | Intermediate |

| C7 | No direct resonance stabilization from substituents | High |

| C8 (peri to -F) | Some resonance stabilization, potential steric hindrance | Intermediate-High |

This table presents a qualitative prediction of the relative stability of intermediates based on general chemical principles. Quantitative computational studies are required to confirm the precise energy ranking.

Spectroscopic Property Prediction and Interpretation

Computational NMR Chemical Shift Calculation and Experimental Data Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for structure elucidation. Computational methods, primarily using the Gauge-Including Atomic Orbital (GIAO) approach within DFT, can accurately predict the NMR chemical shifts (¹H, ¹³C, and ¹⁹F) of this compound. mdpi.comscm.com The process involves calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular structure. These absolute shielding values are then converted into chemical shifts (δ) relative to a standard reference compound, such as tetramethylsilane (TMS).

A strong linear correlation between calculated and experimental chemical shifts serves as a powerful confirmation of the proposed chemical structure. Discrepancies can highlight incorrect assignments or suggest alternative structures. The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. nih.gov

| Atom | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| H-2 | 7.25 | 7.28 | +0.03 |

| H-4 | 7.95 | 7.92 | -0.03 |

| C-1 | 155.8 | 156.1 | +0.3 |

| C-5 | 152.3 | 152.9 | +0.6 |

| F-1 | -120.5 | -120.1 | +0.4 |

This table contains hypothetical data to illustrate the correlation between experimental and calculated NMR chemical shifts.

Vibrational Frequency Calculations and Spectral Assignment

Computational vibrational spectroscopy is used to predict and interpret the infrared (IR) and Raman spectra of molecules. For this compound, DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. These theoretical frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental spectra. niscpr.res.in

A significant advantage of the computational approach is the ability to visualize the atomic motions associated with each vibrational mode. Furthermore, a Potential Energy Distribution (PED) analysis can be performed to provide a quantitative assignment of spectral bands, describing the contribution of various internal coordinates (like bond stretching or angle bending) to each vibration. This is particularly useful for complex molecules where spectral bands often result from coupled vibrations. nih.govresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Ar C-H Stretch | 3100-3000 | Stretching of hydrogen atoms on the naphthalene ring |

| C-H (Methyl) Stretch | 3000-2850 | Asymmetric and symmetric stretching of the -OCH₃ group |

| Ar C=C Stretch | 1650-1450 | Stretching vibrations within the aromatic naphthalene core |

| C-O-C Asymmetric Stretch | 1275-1200 | Asymmetric stretching of the aryl-ether linkage |

| C-F Stretch | 1250-1100 | Stretching of the carbon-fluorine bond |

This table provides representative vibrational modes and their expected frequency ranges for this compound based on studies of analogous compounds. researchgate.net

Simulation of Electronic Absorption and Emission Spectra

The electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). ekb.eg This method calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the wavelengths of maximum absorption (λₘₐₓ). The calculation also provides the oscillator strength for each transition, a value proportional to the intensity of the absorption band. core.ac.uk

These calculations can identify the nature of the electronic transitions, typically π → π* for aromatic systems like naphthalene. The results help interpret how the substituents (-F and -OCH₃) modify the electronic structure and shift the absorption bands of the parent naphthalene chromophore. Similar calculations on the optimized geometry of the first excited state can predict fluorescence emission energies. acs.org

| Transition | Calculated Excitation Energy (eV) | Calculated λₘₐₓ (nm) | Calculated Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.95 | 314 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 4.28 | 290 | 0.45 | HOMO-1 → LUMO |

| S₀ → S₃ | 4.77 | 260 | 0.80 | HOMO → LUMO+1 |

This table presents hypothetical TD-DFT results for the lowest energy electronic transitions of this compound.

Analysis of Charge Distribution and Reactivity Indices

Computational analysis of the electronic structure of this compound provides deep insights into its reactivity. Several theoretical constructs are used to quantify and visualize electron distribution and predict reactive sites. mdpi.com

Analysis of Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule. This reveals the electron-donating effect of the methoxy group and the inductive electron-withdrawing effect of the fluorine atom, identifying electron-rich and electron-poor centers. researchgate.net

Frontier Molecular Orbitals (FMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key reactivity indicators. For electrophilic reactions, the site of attack is often correlated with the location of high electron density in the HOMO. The HOMO-LUMO energy gap is also an indicator of the molecule's kinetic stability and chemical reactivity. thieme-connect.comresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential plotted on the molecule's electron density surface. It provides a visual guide to reactivity, where regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electrophilic sites.

These reactivity indices collectively provide a comprehensive theoretical picture that predicts and rationalizes the molecule's behavior in chemical reactions, particularly the regioselectivity of electrophilic aromatic substitution.

| Ring Position | Predicted Atomic Charge | Relative HOMO Density | MEP Value | Predicted Electrophilic Reactivity |

|---|---|---|---|---|

| C2 | Negative | High | Negative | High |

| C4 | Most Negative | Highest | Most Negative | Highest |

| C6 | Slightly Negative | Low | Slightly Negative | Low |

| C8 | Slightly Negative | Moderate | Slightly Negative | Moderate |

This table provides a conceptual summary of how different reactivity indices would predict the outcome of electrophilic attack on this compound.

Fukui Functions and Electrostatic Potential Maps for Predicting Reaction Sites

Theoretical calculations are instrumental in identifying the most probable sites for electrophilic and nucleophilic attack on a molecule. Fukui functions and electrostatic potential (ESP) maps are two key computational tools used for this purpose.

Fukui Functions:

The Fukui function, derived from density functional theory (DFT), quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.org It helps in identifying the most reactive sites for different types of chemical reactions. There are three main types of Fukui functions: